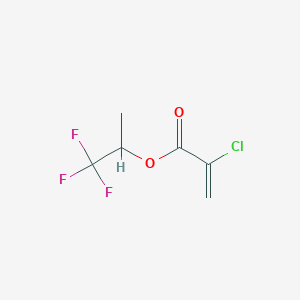
1,1,1-Trifluoropropan-2-yl 2-chloroprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoropropan-2-yl 2-chloroprop-2-enoate is an organic compound that features both trifluoromethyl and chloroalkene functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoropropan-2-yl 2-chloroprop-2-enoate typically involves the reaction of 1,1,1-trifluoropropan-2-ol with 2-chloroprop-2-enoic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoropropan-2-yl 2-chloroprop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of derivatives depending on the nucleophile employed .
Aplicaciones Científicas De Investigación
1,1,1-Trifluoropropan-2-yl 2-chloroprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials with unique properties .
Mecanismo De Acción
The mechanism by which 1,1,1-Trifluoropropan-2-yl 2-chloroprop-2-enoate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. The chloroalkene moiety can participate in various chemical reactions, leading to the formation of reactive intermediates that can modulate biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoropropan-2-yl chloroformate: Similar in structure but with a chloroformate group instead of a chloroalkene.
1,1,1-Trifluoro-2-propanol: A simpler alcohol derivative with similar trifluoromethyl functionality.
(1,1,1-Trifluoropropan-2-yl)hydrazine hydrochloride: Contains a hydrazine group instead of a chloroalkene .
Uniqueness
1,1,1-Trifluoropropan-2-yl 2-chloroprop-2-enoate is unique due to its combination of trifluoromethyl and chloroalkene groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
82989-69-3 |
|---|---|
Fórmula molecular |
C6H6ClF3O2 |
Peso molecular |
202.56 g/mol |
Nombre IUPAC |
1,1,1-trifluoropropan-2-yl 2-chloroprop-2-enoate |
InChI |
InChI=1S/C6H6ClF3O2/c1-3(7)5(11)12-4(2)6(8,9)10/h4H,1H2,2H3 |
Clave InChI |
MGLYXMUTEJQZEQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(F)(F)F)OC(=O)C(=C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,7-Dichloro-5H-dibenz[b,f]azepine](/img/structure/B14417683.png)
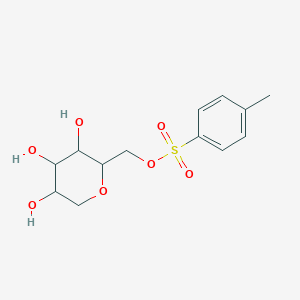
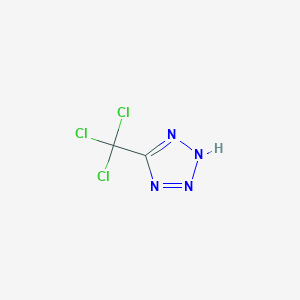
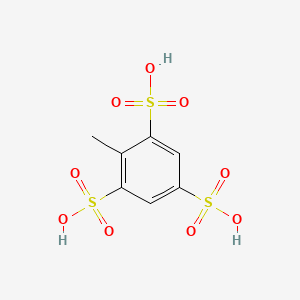
![ethyl N-[(E)-[(2E)-2-(ethoxycarbonylhydrazinylidene)ethylidene]amino]carbamate](/img/structure/B14417694.png)
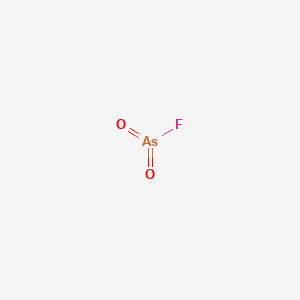

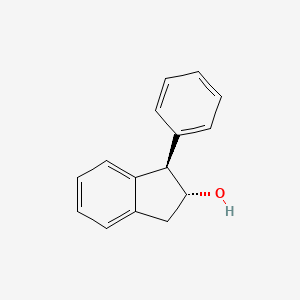
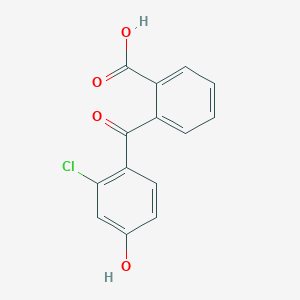
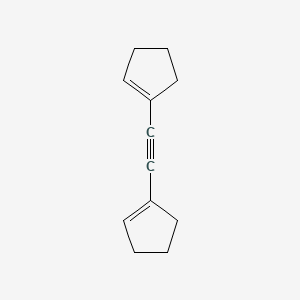
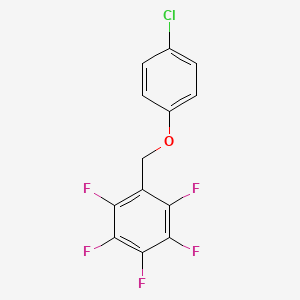
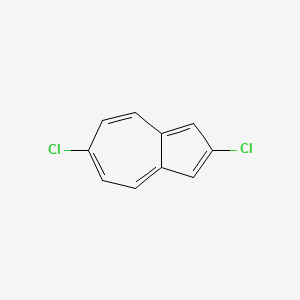
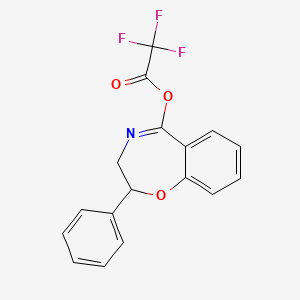
![8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14417739.png)
